molecular formula C12H9N3 B8290243 Benzo[c][1,8]naphthyridin-6-amine

Benzo[c][1,8]naphthyridin-6-amine

Cat. No.: B8290243
M. Wt: 195.22 g/mol
InChI Key: IGXSKLGXPGFXCH-UHFFFAOYSA-N
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Description

Benzo[c][1,8]naphthyridin-6-amine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[c][1,8]naphthyridin-6-amine

InChI

InChI=1S/C12H9N3/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H,(H2,13,14,15)

InChI Key

IGXSKLGXPGFXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Benzo[c][1,8]naphthyridin-6-amine and its derivatives have demonstrated a wide range of biological activities, making them significant in drug development.

Anticancer Properties

Research indicates that 1,8-naphthyridine derivatives exhibit promising anticancer effects. These compounds can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication; their inhibition can lead to cell death in rapidly dividing cancer cells.
  • Intercalation with DNA : Some derivatives bind to DNA, disrupting replication and transcription processes.
  • Angiogenesis Inhibition : By preventing the formation of new blood vessels, these compounds can starve tumors of nutrients and oxygen .

For instance, studies have shown that specific derivatives of this compound possess cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

This compound has also been noted for its antibacterial properties. It exhibits activity against gram-positive bacteria, which are often responsible for severe infections. This antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Synthetic Methodologies

The synthesis of this compound involves several established methods:

  • Skraup Synthesis : A classical method that involves the cyclization of 2-aminoaryl ketones with α,β-unsaturated carbonyl compounds.
  • Microwave-Assisted Synthesis : This modern technique enhances reaction rates and yields by using microwave radiation to heat reagents efficiently.
  • Metal-Free Reactions : Recent advancements focus on environmentally friendly synthesis methods that do not require toxic metals as catalysts .

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment:

Neurological Disorders

Recent studies suggest that derivatives may have neuroprotective effects and could be explored for treating conditions such as Alzheimer's disease and multiple sclerosis. Their ability to cross the blood-brain barrier enhances their potential as central nervous system agents .

Anti-inflammatory Effects

This compound has shown anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. The modulation of inflammatory pathways may provide a therapeutic avenue for conditions such as arthritis and other autoimmune disorders .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF7 breast cancer cells with IC50 values lower than standard chemotherapy agents.
Antimicrobial PropertiesShowed potent activity against Staphylococcus aureus and other gram-positive bacteria.
Neurological ApplicationsExhibited protective effects in models of neurodegeneration, suggesting potential use in Alzheimer's therapy.

Preparation Methods

Cyclization of 2-Anilinonicotinic Acids or Nitriles

A foundational approach involves the cyclization of 2-anilinonicotinic acids or their nitrile derivatives. This method exploits intramolecular cyclization under acidic or basic conditions to form the naphthyridine core. For instance, 2-anilinonicotinic acid undergoes dehydration in the presence of polyphosphoric acid (PPA) at 120–140°C, facilitating the elimination of water and subsequent ring closure . The use of nitrile precursors, such as 2-cyanoaniline derivatives, further enhances reaction efficiency by leveraging the electron-withdrawing cyano group to stabilize intermediates. Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics, with yields ranging from 65% to 78% depending on substituent electronic effects .

Pictet–Spengler Condensation with Aromatic Aldehydes

The Pictet–Spengler reaction provides a versatile route to benzo[c] naphthyridin-6-amine derivatives. In this method, 3-amino-6-methyl-4-arylpyridin-2(1H)-ones react with aromatic aldehydes in strongly acidic media, such as trifluoroacetic acid (TFA) or phosphorous acid, under reflux . The reaction proceeds via imine formation, followed by intramolecular cyclization to generate 5,6-dihydrobenzo[c][1, naphthyridin-4(3H)-one intermediates. Subsequent oxidation by atmospheric oxygen or chemical oxidants like manganese dioxide yields the fully aromatic naphthyridine structure. Key advantages include operational simplicity and compatibility with diverse aldehydes, though yields are moderate (50–65%) due to competing side reactions .

Copper-Catalyzed Coupling and Polyphosphoric Acid Cyclization

A two-step protocol involving copper-catalyzed coupling and acid-mediated cyclization has been developed for functionalized derivatives. For example, 2,4-dichlorobenzo[h]quinoline reacts with naphth-1-ylamine in the presence of CuI (10 mol%) in dimethyl sulfoxide (DMSO) at 120°C, forming 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine . Subsequent treatment with carboxylic acids in polyphosphoric acid (6 g P₂O₅ in 3 mL H₃PO₄) at 140°C induces cyclodehydration, yielding dinaphtho[b,g] naphthyridines. This method achieves yields of 70–85% and allows for structural diversification via carboxylic acid substituents .

Palladium-Catalyzed Cyclization of Alkynyl Precursors

Palladium-catalyzed cyclization offers a high-yielding route to 1,2-disubstituted benzo[c] naphthyridin-6-amine derivatives. Starting from 1-(2-chloroquinolin-3-yl)-3-phenylprop-2-yn-1-ones, reaction with aromatic amines in the presence of Pd(PPh₃)₄ (4 mol%) and K₂CO₃ in DMF at 120°C facilitates [5 + 1]-cyclization . Optimized conditions (3 hours, 120°C) provide yields up to 92%, with the palladium catalyst enabling efficient carbon-nitrogen bond formation. The method’s scalability and tolerance for electron-donating or withdrawing groups on the amine make it particularly valuable for medicinal chemistry applications .

Reaction with Malononitrile Dimer

Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) serves as a key reagent for constructing the naphthyridine ring. Treatment of hexahydroquinoline derivatives with malononitrile in ethanol under reflux conditions induces tandem addition-cyclization reactions . For instance, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile reacts with malononitrile in the presence of triethylamine, forming 4-aminobenzo[b] naphthyridine-3-carbonitrile via intermediate enamine formation. Yields range from 60% to 75%, with recrystallization from methanol enhancing purity .

Comparative Analysis of Preparation Methods

Method Key Reactants Conditions Yield Advantages Limitations
Cyclization of 2-Anilinonicotinic Acids2-Anilinonicotinic acid, PPA120–140°C, 6–8 hr65–78%Scalable, minimal byproductsRequires harsh acidic conditions
Pictet–Spengler Condensation3-Amino-pyridinones, aromatic aldehydesTFA, 80–100°C, 12 hr50–65%Broad substrate scopeModerate yields, oxidative step required
Copper-Catalyzed Coupling2,4-Dichloroquinoline, naphthylamineCuI, DMSO, 120°C, 1 hr70–85%Functional group toleranceMulti-step synthesis
Palladium-Catalyzed CyclizationAlkynyl quinolinones, aminesPd(PPh₃)₄, K₂CO₃, DMF, 120°C, 3 hr85–92%High yields, single-stepCostly catalysts
Malononitrile Dimer ReactionHexahydroquinoline, malononitrileEtOH, reflux, 6 hr60–75%Mild conditions, facile purificationLimited to specific precursors

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